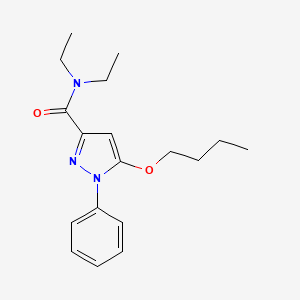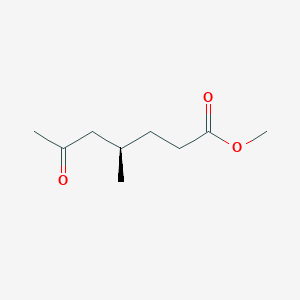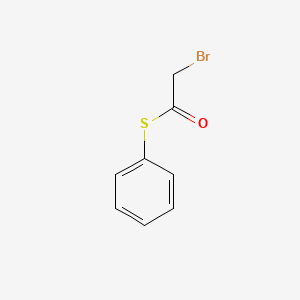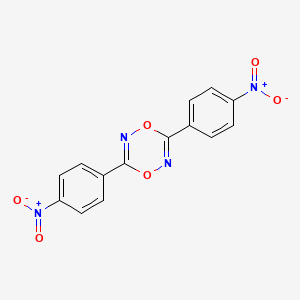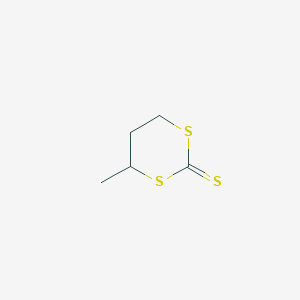
1,3-Dithiane-2-thione, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane-2-thione, 4-methyl- is an organosulfur compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one thione group. The presence of the thione group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .
Preparation Methods
1,3-Dithiane-2-thione, 4-methyl- can be synthesized through various methods. One common synthetic route involves the reaction of 4-methyl-1,3-dithiane-2-thione with alkyl Grignard reagents or butyllithium (BuLi) at room temperature. This reaction yields 2-alkyl-4-methyl-1,3-dithianes in good yields . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial production methods for 1,3-dithianes typically involve the use of catalytic processes to ensure high yields and purity. For example, the use of yttrium triflate as a catalyst has been shown to be effective in the chemoselective protection of aldehydes .
Chemical Reactions Analysis
1,3-Dithiane-2-thione, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl Grignard reagents, butyllithium, and iodine .
Substitution: Substitution reactions often involve the use of alkyl halides in the presence of butyllithium to form various alkylated derivatives.
Major products formed from these reactions include 2-alkyl-4-methyl-1,3-dithianes and 2,2-dialkyl-4-methyl-1,3-dithianes .
Scientific Research Applications
1,3-Dithiane-2-thione, 4-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
In biology and medicine, 1,3-dithianes are explored for their potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development .
In the industrial sector, 1,3-dithiane-2-thione, 4-methyl- is used in the production of fine chemicals and pharmaceuticals. Its ability to act as a protecting group for carbonyl compounds is particularly useful in multi-step synthetic processes .
Mechanism of Action
The mechanism of action of 1,3-dithiane-2-thione, 4-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thione group in the compound can undergo nucleophilic attack, leading to the formation of various intermediates . Additionally, the compound can be deprotonated to form a carbanion, which can then participate in further chemical transformations .
Molecular targets and pathways involved in the compound’s mechanism of action include interactions with carbonyl groups and other electrophilic centers in organic molecules. These interactions facilitate the formation of new carbon-carbon bonds, making the compound a valuable tool in organic synthesis .
Comparison with Similar Compounds
1,3-Dithiane-2-thione, 4-methyl- can be compared to other similar compounds such as 1,3-dithiolanes and 1,4-dithianes. While all these compounds contain sulfur atoms in their ring structures, 1,3-dithianes are particularly known for their use as carbonyl protecting groups and acyl anion equivalents .
1,3-Dithiolanes: These compounds are similar to 1,3-dithianes but contain a five-membered ring.
1,4-Dithianes: These compounds have a six-membered ring with sulfur atoms at the 1 and 4 positions.
The uniqueness of 1,3-dithiane-2-thione, 4-methyl- lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
56155-95-4 |
|---|---|
Molecular Formula |
C5H8S3 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4-methyl-1,3-dithiane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI Key |
QLOKZSLQIQONQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


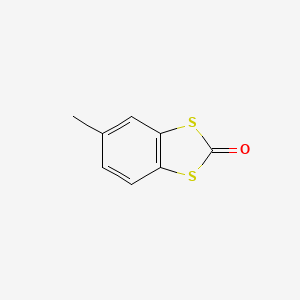
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)
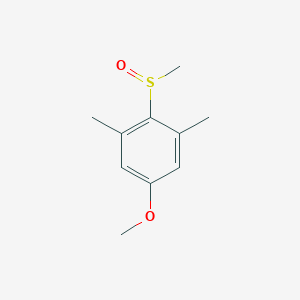

![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)

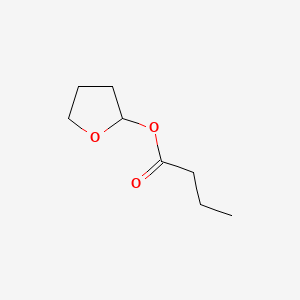
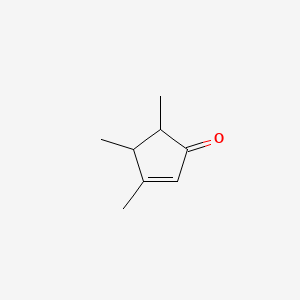
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
